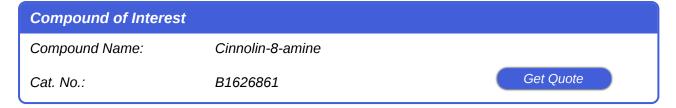


Spectroscopic Profile of 8-Aminoquinoline: A Technical Guide

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Disclaimer: The spectroscopic data presented in this document pertains to 8-Aminoquinoline (CAS No: 578-66-5), as extensive searches for "**Cinnolin-8-amine**" did not yield specific data. It is presumed that "**Cinnolin-8-amine**" may be a synonymous or mistaken term for 8-Aminoquinoline, a well-characterized compound.

This technical guide provides a comprehensive overview of the spectroscopic data for 8-Aminoquinoline, a crucial heterocyclic amine in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The empirical formula for 8-Aminoquinoline is $C_9H_8N_2$ with a molecular weight of approximately 144.17 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of 8-Aminoquinoline.

Table 1: ¹H NMR Spectroscopic Data for 8-Aminoquinoline



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not explicitly			
available in search			
results			

Note: Specific, detailed peak assignments for ¹H NMR were not available in the aggregated search results. General spectral information can be found on platforms like SpectraBase.[2][3]

Table 2: ¹³C NMR Spectroscopic Data for 8-Aminoquinoline

Chemical Shift (δ) ppm	Assignment
Data not explicitly available in search results	

Note: Detailed peak assignments for ¹³C NMR were not available in the aggregated search results. General spectral information can be found on platforms like ChemicalBook.[4]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for 8-Aminoquinoline



Wavenumber (cm⁻¹)	Intensity	Assignment
3400-3300	Strong, Sharp	N-H stretch (asymmetric and symmetric)
3050-3000	Medium	Aromatic C-H stretch
1620-1580	Strong	N-H bend (scissoring)
1570, 1500, 1470	Medium-Strong	Aromatic C=C stretch
1335-1250	Strong	Aromatic C-N stretch
820-740	Strong	C-H out-of-plane bend

Source: Data compiled from the NIST Chemistry WebBook and general IR spectroscopy principles for aromatic amines.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for 8-Aminoquinoline

m/z	Relative Intensity (%)	Assignment
144	~100	[M]+ (Molecular Ion)
117	~33	[M-HCN]+
90	~10	
89	~11	

Source: Data from PubChem, based on GC-MS analysis.[1]

Experimental Protocols

The following are generalized methodologies for the acquisition of the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and



experimental setup.

NMR Spectroscopy

- Sample Preparation: A solution of 8-Aminoquinoline is prepared by dissolving approximately 5-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, typically tetramethylsilane (TMS), is added.
- Data Acquisition: The prepared sample is placed in an NMR tube and inserted into the NMR spectrometer. For ¹H NMR, the instrument is typically operated at a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz is common.
- Data Processing: The acquired free induction decay (FID) signal is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount
 of 8-Aminoquinoline with dry potassium bromide and pressing the mixture into a thin,
 transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, the solid sample is
 placed directly on the ATR crystal.
- Data Acquisition: The prepared sample is placed in the IR spectrometer. A background spectrum (of the empty sample compartment or pure KBr pellet) is recorded first. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas
 Chromatography (GC) system for separation and purification before analysis.
- Ionization: In the ion source, the sample molecules are ionized, commonly using Electron Ionization (EI). This process involves bombarding the molecules with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.



- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-offlight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in structure elucidation.

Caption: General Workflow of Spectroscopic Analysis

Caption: Logical Flow for Structure Elucidation

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